molecular formula C19H18N2O2S B2378422 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1,3-benzothiazole-6-carboxamide CAS No. 2034554-80-6

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B2378422
CAS No.: 2034554-80-6
M. Wt: 338.43
InChI Key: RMXGVFAQNMPMLM-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a benzo[d]thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzo[d]thiazole ring followed by the introduction of the cyclopropyl and phenylethyl groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability. This includes the use of continuous flow reactors, automation of reaction steps, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1,3-benzothiazole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
  • N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d]thiazole-2-carboxamide

Uniqueness

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1,3-benzothiazole-6-carboxamide is unique due to its specific structural features, which may confer distinct biological activities or chemical reactivity compared to similar compounds. Its unique combination of functional groups and ring structures makes it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c22-18(13-6-9-16-17(10-13)24-12-21-16)20-11-19(23,15-7-8-15)14-4-2-1-3-5-14/h1-6,9-10,12,15,23H,7-8,11H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXGVFAQNMPMLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC3=C(C=C2)N=CS3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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